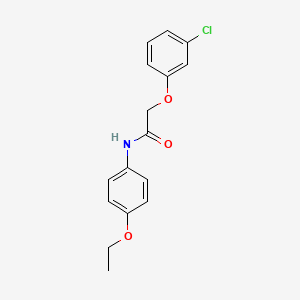

![molecular formula C16H10N2O B5510335 2-(1-萘基)[1,3]恶唑并[4,5-b]吡啶](/img/structure/B5510335.png)

2-(1-萘基)[1,3]恶唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine" is a part of a broader class of heterocyclic compounds that have drawn interest due to their complex chemical structure and potential applications in various fields. These compounds are recognized for their unique chemical reactions and properties, making them subjects of extensive research.

Synthesis Analysis

The synthesis of related oxazolopyridine derivatives involves various strategies, including rearrangement reactions and intermolecular oxidative N-N bond formations. For example, the rearrangement of 7-aryloxazolo[5,4-b]pyridines with aluminum chloride under mild conditions offers a method to synthesize benzo[c][1,7]naphthyridinones and thieno[3,2-c][1,7]naphthyridines, showcasing the flexibility in synthesizing structurally complex heterocycles (Shatsauskas et al., 2020).

Molecular Structure Analysis

The molecular structure of oxazolopyridine derivatives has been explored through various spectroscopic techniques and X-ray crystallography, revealing detailed insights into their geometric configuration, intramolecular hydrogen bonding, and tautomerism. These analyses highlight the importance of the oxazolopyridine scaffold in mediating electronic and structural characteristics conducive to specific chemical behaviors (Nazır et al., 2000).

Chemical Reactions and Properties

Oxazolopyridine compounds participate in a variety of chemical reactions, such as metalation, which can occur regioselectively, leading to the formation of various substituted derivatives. This reactivity pattern underscores the versatility of the oxazolopyridine ring system as a precursor for further functionalization (Lever et al., 1993).

Physical Properties Analysis

The physical properties, including photophysical characteristics of oxazolopyridine derivatives, have been studied, demonstrating their potential utility in applications requiring fluorescent properties. These studies provide a foundation for exploring these compounds in materials science and optical applications (Kóczán et al., 2001).

Chemical Properties Analysis

The chemical properties of oxazolopyridine derivatives extend to their antimicrobial activities, where certain derivatives exhibit promising results against various bacterial strains. This aspect opens avenues for the development of new antimicrobial agents based on the oxazolopyridine scaffold (El-Agrody et al., 2000).

科学研究应用

合成和抗菌活性

含有萘基和恶唑并[4,5-b]吡啶部分的化合物,例如吡喃并[2,3-d]嘧啶和吡喃并[3,2-e][1,2,4]三唑并[2,3-c]嘧啶,已被合成并显示出有希望的抗菌活性。这表明它们在开发新的抗菌剂中具有潜在用途 (El-Agrody 等人,2000).

杂环化合物的无金属合成

在另一项研究中,开发了一种从 N-(吡啶-2-基)苯并咪酰胺中合成生物学上重要的 1,2,4-三唑并[1,5-a]吡啶的无金属合成方法,展示了一种通过氧化 N-N 键形成构建杂环骨架的新策略。这种合成方法提供了较短的反应时间和较高的产率,强调了其在杂环化合物合成中的效率 (郑等人,2014).

光物理性质研究

一项研究重点关注在温和条件下将 7-芳基取代的恶唑并[5,4-b]吡啶重排生成苯并[c][1,7]萘啶酮,利用廉价的商品试剂。这项工作不仅提供了合成具有挑战性的化合物的方法,还详细说明了合成化合物的な光物理性质,表明它们在光学应用中的潜力 (Shatsauskas 等人,2020).

抗惊厥活性

异噻唑并[5,4-b]吡喃(硫代吡喃)[4,3-d]吡啶和异噻唑并[4,5-b]-2,7-萘啶衍生物已被开发并报道具有抗惊厥特性。这项研究强调了这些化合物在治疗惊厥性疾病中的治疗潜力 (Paronikyan 等人,2002).

新型杂环体系

对芳基和杂环叠氮化物热解产生的恶唑的研究证明了一种将恶唑部分熔合到母体系统上的方法,扩大了合成在化学各个领域具有潜在应用的杂环化合物的工具箱 (Mullock & Suschitzky,1968).

安全和危害

未来方向

The field of oxazolopyridine research is still very active, with new synthetic methods and biological activities being discovered regularly. Future research will likely continue to explore the synthesis of new oxazolopyridine derivatives, their biological activities, and their potential applications in medicine and other fields .

属性

IUPAC Name |

2-naphthalen-1-yl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c1-2-7-12-11(5-1)6-3-8-13(12)16-18-15-14(19-16)9-4-10-17-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEXYORJAHHXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-yl)[1,3]oxazolo[4,5-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

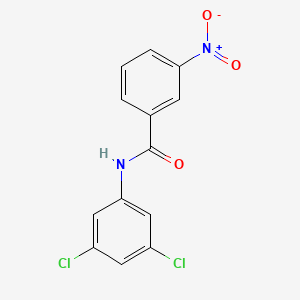

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)